molecular formula C18H22N8O B2721928 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1797903-10-6

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2721928
CAS RN: 1797903-10-6
M. Wt: 366.429
InChI Key: OJRRZDKTUJGQJN-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N8O and its molecular weight is 366.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Heterocycles

The Mannich reaction, a method for synthesizing N,S-containing heterocycles, demonstrates the versatility of related compounds in creating complex molecular structures with potential biological activities. Piperidinium derivatives undergo aminomethylation, forming tetraazatricyclo structures in significant yields, highlighting the compound's utility in medicinal chemistry and drug design (Dotsenko et al., 2012).

Antimicrobial and Antitubercular Activity

Several studies focus on the antimicrobial and antitubercular properties of compounds structurally similar to the one . For example, triazolopyridine and pyridotriazine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating their potential as therapeutic agents against various microbial infections (Flefel et al., 2018). Furthermore, thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors for Mycobacterium tuberculosis, suggesting a pathway for developing new antitubercular agents (Jeankumar et al., 2013).

Potential in Treating Neurological Disorders

The compound's structural framework lends itself to modifications yielding agents with potential analgesic and antiparkinsonian activities. This is exemplified by the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from pyridine precursors, offering insights into the development of new treatments for neurological disorders (Amr et al., 2008).

properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c27-18(20-7-12-24-8-1-2-9-24)15-5-10-25(11-6-15)16-3-4-17(23-22-16)26-14-19-13-21-26/h1-4,8-9,13-15H,5-7,10-12H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRRZDKTUJGQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2C=CC=C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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